4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a substituted benzamide derivative featuring a 7-methylimidazo[1,2-a]pyridine moiety linked via an ethyl chain to a 4-ethoxybenzamide group. The ethyl linker facilitates spatial flexibility between the imidazopyridine and benzamide moieties, which may influence target engagement .
Properties
IUPAC Name |
4-ethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-24-17-6-4-15(5-7-17)19(23)20-10-8-16-13-22-11-9-14(2)12-18(22)21-16/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHUFQYSTXAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization reactions involving 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Alkylation: The imidazo[1,2-a]pyridine core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide linkage. This can be done by reacting the alkylated imidazo[1,2-a]pyridine with 4-ethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Enzyme Inhibition : It inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby affecting cancer cell growth.
- Apoptosis Induction : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays.
Case Study : In vitro studies on human breast cancer cell lines (MDA-MB-231) revealed an IC50 value of approximately 0.5 μM, indicating potent antiproliferative effects compared to control compounds.
| Activity | Target | IC50 (μM) |
|---|---|---|
| Anticancer | Dihydrofolate reductase | 0.5 |
| Antitumor (breast cancer) | MDA-MB-231 cell line | 1.0 |
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens:
- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Related compounds have shown antifungal properties, warranting further exploration of this compound's efficacy.
Research Findings : A study examining the antimicrobial efficacy of pyridine derivatives highlighted that structural features significantly enhance antimicrobial potency.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production. This activity is critical in conditions where inflammation plays a significant role in disease progression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Benzothiazole Derivative | TBD | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | TBD | Positive | High | DNA Intercalation |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Structure : Chloro substituent at the benzamide para position; phenyl group at position 2 of the imidazopyridine.
- The phenyl group on the imidazopyridine introduces steric bulk, which could hinder interactions with hydrophobic pockets in targets .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- Structure : Fluorine at the meta position of benzamide; imidazopyrimidine core replaces imidazopyridine.
- The pyrimidine ring (with two nitrogen atoms) may enable additional interactions with targets compared to pyridine-based analogs .
3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Structure : Three methoxy groups on the benzamide ring.
- Implications : Methoxy groups improve solubility via increased polarity. The substitution pattern may enhance π-π stacking or hydrogen bonding in target binding sites .
Heterocyclic Core Modifications
Imidazopyridine vs. Imidazopyrimidine
- Example : this compound (imidazopyridine) vs. 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (imidazopyrimidine).
- Implications : Pyrimidine’s additional nitrogen atom may alter electron distribution, affecting binding to ATP-binding pockets in kinases or other nucleotide-dependent targets .
Linker and Functional Group Variations
4-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
- Structure : Replaces benzamide with benzenesulfonamide.
- Implications : Sulfonamide groups are more acidic (pKa ~10–11) than benzamides, influencing ionization at physiological pH. This could enhance solubility or alter interactions with charged residues in targets .
Structural and Functional Comparison Table
Biological Activity
4-Ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic disorders. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C18H19N3O2
- Molecular Weight : 309.369 g/mol
- Structure : The compound features a benzamide structure with an ethoxy group and a substituted imidazo-pyridine moiety, which is critical for its biological activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting various protein kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyridine have been reported to inhibit c-KIT kinase, which is implicated in several malignancies .
- Impact on Insulin Signaling : Some studies suggest that related benzamide derivatives enhance insulin-stimulated glucose uptake by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling . This could position the compound as a candidate for managing type 2 diabetes mellitus.
In Vitro Studies
| Compound | Target | IC50 (μM) | Selectivity | Membrane Permeability (P app cm/s) |
|---|---|---|---|---|
| This compound | PTP1B | TBD | TBD | TBD |
| Related Compound 10m | PTP1B | 0.07 | 32-fold over TCPTP |
Note: TBD indicates that specific data for the compound is not yet established or available from current literature.
Case Studies
- Insulin Sensitivity Enhancement : In cellular assays, compounds similar to this compound have demonstrated the ability to enhance glucose uptake in the presence of insulin without significant cytotoxicity .
- Antitumor Activity : Preliminary studies on related imidazo-pyridine derivatives indicate potential antitumor effects through kinase inhibition pathways. These findings suggest that further exploration into this compound could yield promising results in cancer treatment strategies .
Future Directions
The exploration of this compound should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will aid in elucidating its therapeutic potential.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles will be crucial before any clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
